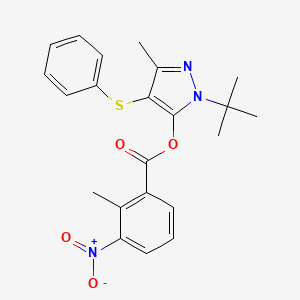
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly studied.
Mécanisme D'action
The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain, fever, and inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, resulting in its anti-inflammatory, analgesic, and antipyretic properties.
Biochemical and Physiological Effects:
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using common laboratory techniques. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects have been well characterized. However, there are also some limitations to its use in lab experiments. Its solubility in water is limited, which can make it difficult to administer in animal models. Additionally, its potential toxicity and side effects need to be carefully evaluated before use in experiments.
Orientations Futures
There are several future directions for research on 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to explore its potential as a treatment for Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques. Additionally, further studies are needed to evaluate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate can be synthesized using different methods. A common method involves the reaction of 2-methyl-3-nitrobenzoic acid with tert-butyl isocyanide and phenylthiocyanate in the presence of a base catalyst. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Applications De Recherche Scientifique
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anticancer agent and as a potential treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14-17(12-9-13-18(14)25(27)28)21(26)29-20-19(30-16-10-7-6-8-11-16)15(2)23-24(20)22(3,4)5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFFCEKWWFRXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid](/img/structure/B2626700.png)
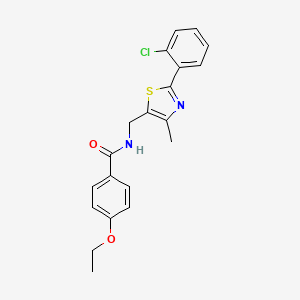
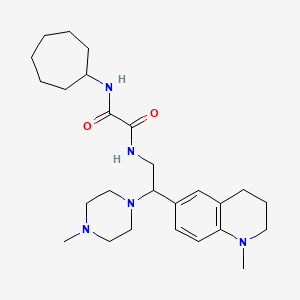
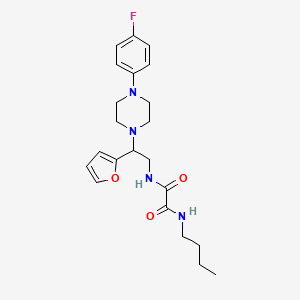

![2-(3,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2626707.png)
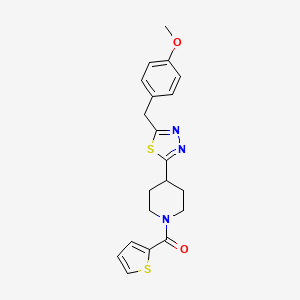
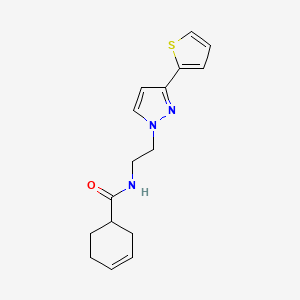


![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2626715.png)
![Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate](/img/structure/B2626716.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2626718.png)
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2626723.png)